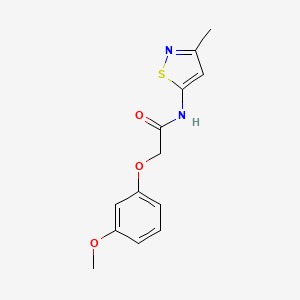

2-(3-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Description

2-(3-Methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenoxy group linked via an acetamide bridge to a 3-methylthiazole ring.

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-9-6-13(19-15-9)14-12(16)8-18-11-5-3-4-10(7-11)17-2/h3-7H,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJQVHRJVNLVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)COC2=CC=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including synthesis, structure-activity relationships, and specific case studies that highlight its efficacy against various biological targets.

The compound's molecular formula is , with a molecular weight of approximately 246.33 g/mol. Its structure features a thiazole ring, which is known for imparting various biological activities, alongside a methoxyphenyl group that may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to 2-(3-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives containing thiazole and phenoxy groups can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the low micromolar range .

- Antimicrobial Activity : Compounds with similar structures have also been evaluated for their antimicrobial properties. Some studies report effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide can be understood through SAR studies. Modifications to the thiazole or phenoxy moieties can significantly influence potency and selectivity:

| Compound | R1 (Thiazole) | R2 (Phenoxy) | hTGR5 EC50 (nM) |

|---|---|---|---|

| 13a | H | Me | NA |

| 13b | 2,5-diCl | Me | NA |

| 13c | 2,5-diMe | Me | NA |

| 18b | 3-OMe | H | 129 |

This table summarizes the effects of different substitutions on the thiazole and phenoxy groups regarding their activity against human TGR5 .

Case Studies

- Anticancer Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activity. Among these, compound 9 showed the best performance against multiple cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds, revealing that several derivatives exhibited promising activity against common pathogens. The research highlighted the structural features contributing to enhanced antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:

Structural and Functional Analysis

- Thiazole vs.

- Methoxyphenoxy vs. Chlorophenoxy/Nitroaryl: The 3-methoxyphenoxy group balances lipophilicity and electron-donating effects, contrasting with 4-chlorophenoxy (, d) or nitroaryl (b-c) groups, which may increase electrophilicity and reactivity .

Pharmacological and Physicochemical Insights

- Antimicrobial Activity: Analogs with sulfonyl piperazine () or triazole-thiazole hybrids () show Gram-positive and fungal activity, suggesting the target compound’s methoxyphenoxy-thiazole core may require derivatization (e.g., sulfonation) for similar efficacy .

- Metabolic Stability : The absence of esterase-sensitive groups (e.g., oxadiazole in ) or labile halogens (e.g., 18d in ) implies moderate metabolic stability for the target compound .

- Synthetic Accessibility : The target compound’s synthesis likely follows straightforward acetamide coupling, unlike copper-catalyzed triazole formations () or multistep cephalosporin derivatization () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.